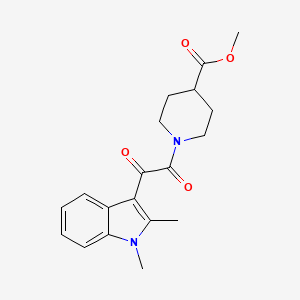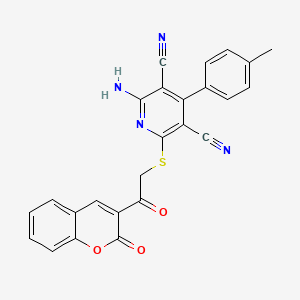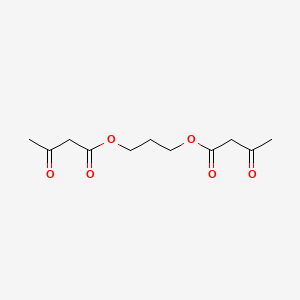
Propan-1,3-diylbis(3-oxobutanoat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,3-diyl bis(3-oxobutanoate) is an organic compound with the molecular formula C11H16O6 and a molecular weight of 244.24 g/mol . It is classified as an ester and contains two ester functional groups and two ketone groups . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Propane-1,3-diyl bis(3-oxobutanoate) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl bis(3-oxobutanoate) can be synthesized through the esterification of 1,3-propanediol with 3-oxobutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Propane-1,3-diyl bis(3-oxobutanoate) involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity Propane-1,3-diyl bis(3-oxobutanoate) .
Analyse Chemischer Reaktionen
Types of Reactions
Propane-1,3-diyl bis(3-oxobutanoate) undergoes various chemical reactions, including:
Oxidation: The ketone groups in the compound can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Wirkmechanismus
The mechanism of action of Propane-1,3-diyl bis(3-oxobutanoate) involves its interaction with various molecular targets and pathways. The ester and ketone groups in the compound can undergo hydrolysis and reduction reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-1,2-diyl bis(3-oxobutanoate): Similar structure but with different positioning of ester groups.
Butane-1,4-diyl bis(3-oxobutanoate): Contains an additional carbon atom in the backbone.
Ethane-1,2-diyl bis(3-oxobutanoate): Shorter carbon chain compared to Propane-1,3-diyl bis(3-oxobutanoate).
Uniqueness
Propane-1,3-diyl bis(3-oxobutanoate) is unique due to its specific arrangement of ester and ketone groups, which confer distinct chemical reactivity and properties. This compound’s versatility in undergoing various chemical reactions makes it valuable in research and industrial applications .
Eigenschaften
IUPAC Name |
3-(3-oxobutanoyloxy)propyl 3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O6/c1-8(12)6-10(14)16-4-3-5-17-11(15)7-9(2)13/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDCCJYZVQPSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCCOC(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)
![[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine](/img/structure/B2481355.png)
![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)
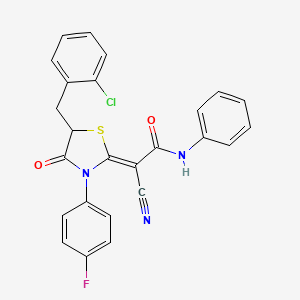
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)
![spiro[3H-pyrano[2,3-b]pyridine-2,1'-cyclohexane]-4-one](/img/structure/B2481361.png)
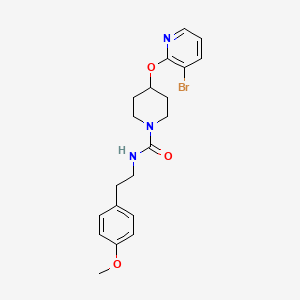
![1-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2481365.png)
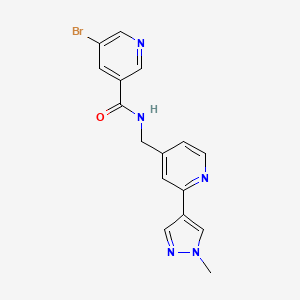
![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/new.no-structure.jpg)
